3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazinoindole core structure, which is fused with a phenylprop-2-en-1-yl group via a sulfanyl linkage. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole. This intermediate is synthesized from isatin-β-thiosemicarbazide through a cyclization reaction in the presence of aqueous alkali.
Final Step: The final compound, this compound, is obtained by reacting the allylthio derivative with a phenylprop-2-en-1-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the phenylprop-2-en-1-yl group, converting them into single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where the phenylprop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the phenylprop-2-en-1-yl group.
Substitution: Various substituted triazinoindoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle .
Medicine
The compound’s potential as an anticancer agent makes it a candidate for further development into therapeutic drugs. Its ability to selectively bind to ferrous ions and induce apoptosis in cancer cells highlights its potential in cancer therapy .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features make it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets within the cell. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its anticancer activity. By binding to ferrous ions, the compound disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The induction of apoptosis is mediated through the mitochondrial pathway, involving the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: This compound is a precursor in the synthesis of 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole and shares similar structural features.
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Another derivative of triazinoindole, which has been studied for its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows for selective binding to ferrous ions and its potent anticancer activity. Unlike other similar compounds, it has shown a distinct mechanism of action involving the disruption of iron homeostasis in cancer cells, making it a valuable lead compound for further research and development in cancer therapy .
Properties
Molecular Formula |
C18H14N4S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C18H14N4S/c1-2-7-13(8-3-1)9-6-12-23-18-20-17-16(21-22-18)14-10-4-5-11-15(14)19-17/h1-11H,12H2,(H,19,20,22)/b9-6+ |
InChI Key |
NYDDQQMNHIWWDH-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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